Intermediate Lipophilicity (XLogP3) Balances Polarity and Permeability for CNS Drug Discovery
1-Cyclopentylazetidin-3-amine exhibits a computed XLogP3 of 0.4, positioning it as an intermediate-lipophilicity building block between the highly polar unsubstituted azetidin-3-amine (XLogP3 = -1.3) and the more lipophilic 1-benzhydrylazetidin-3-amine (XLogP3 = 2.4) [1][2][3]. This value falls within the optimal range (XLogP ~0–3) for CNS drug candidates, suggesting a favorable balance for blood-brain barrier penetration while maintaining sufficient aqueous solubility.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Azetidin-3-amine (XLogP3 = -1.3); 1-Benzhydrylazetidin-3-amine (XLogP3 = 2.4) |
| Quantified Difference | +1.7 log units vs. azetidin-3-amine; -2.0 log units vs. 1-benzhydrylazetidin-3-amine |
| Conditions | Computed by XLogP3 3.0 in PubChem (2021.05.07 release) |
Why This Matters
This intermediate lipophilicity profile enables more predictable tuning of ADME properties during lead optimization compared to analogs at the extremes of polarity.
- [1] PubChem. (2026). Compound Summary: 1-Cyclopentylazetidin-3-amine (CID 63760713). Retrieved April 27, 2026. View Source
- [2] PubChem. (2026). Compound Summary: Azetidin-3-amine (CID 1516506). Retrieved April 27, 2026. View Source
- [3] PubChem. (2026). Compound Summary: 1-Benzhydrylazetidin-3-amine (CID 5744546). Retrieved April 27, 2026. View Source
